molecular formula C12H12O B14430346 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one CAS No. 79046-08-5

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B14430346
CAS No.: 79046-08-5
M. Wt: 172.22 g/mol
InChI Key: AMWNCDKLEOBKBC-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 2,3-dihydro-1H-inden-1-one with an appropriate allylating agent. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to antiproliferative effects on cancer cells . The compound’s effects are mediated through its binding to the colchicine-binding site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core, which imparts specific chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-prop-2-enyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-5-9-8-12(13)11-7-4-3-6-10(9)11/h2-4,6-7,9H,1,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWNCDKLEOBKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC(=O)C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510457
Record name 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79046-08-5
Record name 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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